High-Precision Quantification Achieved with 13C3-Labeled Androstenedione in a Validated Reference Method
In a validated isotope dilution LC-MS/MS candidate reference method for serum and plasma androstenedione, the use of 13C3-androstenedione as the internal standard enabled exceptional method imprecision and accuracy across the entire analytical measurement range (0.05–12 ng/mL) [1]. This performance directly supports the compound's utility in establishing traceability and standardizing routine clinical assays, a critical requirement for diagnostic and research applications [1].
| Evidence Dimension | Method Imprecision (%CV) |
|---|---|
| Target Compound Data | <2% (at 5-12 ng/mL), 3.5% (at 1.5 ng/mL), 5.2% (at 0.05 ng/mL) |
| Comparator Or Baseline | Routine LC-MS/MS assay (unspecified IS) bias: ≤4.0% |
| Quantified Difference | The reference method using 13C3-IS achieves imprecision as low as <2% at high concentrations, providing a benchmark against which routine assays can be evaluated and standardized [1]. |
| Conditions | LC-MS/MS analysis of androstenedione in human serum and plasma; sample preparation included protein precipitation and solid-phase extraction (SPE) [1]. |
Why This Matters
This quantitative evidence demonstrates that the 13C3-labeled compound enables a level of analytical precision (<2% CV) that meets the stringent requirements for a reference measurement procedure, which is essential for clinical diagnostics, method validation, and establishing metrological traceability.
- [1] Gaudl, A., Kratzsch, J., Bae, Y. J., Kiess, W., & Thiery, J. (2020). An isotope dilution LC–MS/MS-based candidate reference method for the quantification of androstenedione in human serum and plasma. Clinical Mass Spectrometry, 16, 1-10. View Source
